An In-depth Technical Guide to the Core Basic Properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine
An In-depth Technical Guide to the Core Basic Properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: March 15, 2026
Abstract
This technical guide provides a comprehensive analysis of the fundamental basic properties of the novel synthetic compound, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. As a molecule of interest within contemporary medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its potential development and application. This document delineates the compound's chemical identity, offers predictive insights into its core basic properties, details a robust synthetic protocol for its preparation via reductive amination, and explores a plausible mechanism of action based on structural analogy to known epigenetic modulators. All data and protocols are presented with the aim of fostering further research and application in drug discovery and development.
Introduction
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a synthetic amine featuring a unique combination of a substituted phenyl-ethyl scaffold and a cyclopropylamine moiety. The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate potency, and fine-tune the physicochemical properties of drug candidates.[1] The 3,4-dimethylphenyl substitution pattern further influences the lipophilicity and electronic nature of the molecule. This guide serves as a foundational resource for researchers, providing critical data and methodologies to facilitate further investigation into this promising compound.
Chemical Identity and Predicted Physicochemical Properties
A precise understanding of a compound's physicochemical properties is a cornerstone of drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of empirical data for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, we present a summary of its key identifiers and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C13H19N | [2] |
| Molecular Weight | 189.30 g/mol | [2] |
| Predicted pKa | 9.5 - 10.5 | Computational Prediction |
| Predicted LogP | 3.0 - 3.5 | Computational Prediction |
| Predicted Aqueous Solubility | Low | Computational Prediction |
Expert Insights on Predicted Properties:
The predicted pKa value suggests that N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a moderately strong base. At physiological pH (7.4), a significant portion of the molecules will be protonated, which can influence receptor interactions and solubility. The predicted LogP value indicates a notable degree of lipophilicity, suggesting good potential for membrane permeability. However, this may also correlate with lower aqueous solubility. These predicted values should be confirmed experimentally but provide a valuable starting point for formulation and in vitro assay design.
Synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine via Reductive Amination
The synthesis of N-substituted amines is frequently achieved through reductive amination. This robust and versatile method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. For the synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, the logical precursors are 3,4-dimethylphenylacetone and cyclopropylamine.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway:
Caption: Synthetic workflow for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethylphenylacetone
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethylphenylacetone (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Amine Addition: Add cyclopropylamine (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 4-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Rationale for Protocol Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines, which minimizes the over-reduction of the starting ketone. Its use in a non-protic solvent like DCM is standard practice.
-
Inert Atmosphere: While not strictly necessary for all reductive aminations, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze the imine intermediate and reduce the reaction efficiency.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is crucial to remove acidic byproducts and unreacted reagents, simplifying the subsequent purification.
Plausible Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
While the specific biological targets of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine have not been empirically determined, its structural similarity to known bioactive molecules provides a strong basis for a plausible mechanism of action. Notably, the structurally related compound, N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine, has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3] LSD1 is a key epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine as an LSD1 inhibitor.
Caption: Proposed mechanism of LSD1 inhibition.
Expert Mechanistic Insights:
The cyclopropylamine moiety is a known pharmacophore for irreversible inhibition of monoamine oxidases (MAOs), which share a similar catalytic mechanism with LSD1 involving a flavin adenine dinucleotide (FAD) cofactor. It is hypothesized that N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine acts as a mechanism-based inhibitor of LSD1. Following binding to the active site, the amine is oxidized by the FAD cofactor, leading to the formation of a reactive cyclopropanimine intermediate. This intermediate can then form a covalent adduct with the FAD cofactor or a nearby active site residue, resulting in irreversible inactivation of the enzyme. This inhibition of LSD1 would lead to an increase in the levels of H3K4me2, an active chromatin mark, thereby promoting the expression of genes that are normally repressed by LSD1. This mechanism has significant therapeutic implications, as LSD1 is overexpressed in a variety of cancers, and its inhibition has been shown to have anti-tumor effects.
Conclusion
This technical guide provides a foundational understanding of the basic properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. The presented information, including its predicted physicochemical properties, a detailed synthetic protocol, and a plausible mechanism of action, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Experimental validation of the predicted properties and biological activities is a critical next step in elucidating the full potential of this novel compound.
